molecular formula C8H4Br2N2 B6158433 6,7-dibromoquinoxaline CAS No. 1902152-20-8

6,7-dibromoquinoxaline

Cat. No. B6158433
CAS RN: 1902152-20-8
M. Wt: 287.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6,7-Dibromoquinoxaline is an organic compound that is composed of two bromine atoms and one quinoxaline ring. It is a versatile compound that has been used in a variety of research areas, including synthesis, scientific research applications, and biochemical and physiological effects. This compound has been used in a number of different lab experiments, and its advantages and limitations are important to consider when performing experiments.

Scientific Research Applications

6,7-Dibromoquinoxaline has been used in a variety of scientific research applications. For example, it has been used as a reagent in the synthesis of various heterocyclic compounds, such as quinazolines and quinoxalines. It has also been used to study the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of these drugs. In addition, 6,7-dibromoquinoxaline has been used in the synthesis of other heterocyclic compounds, such as triazoles and quinolines.

Mechanism of Action

The mechanism of action of 6,7-dibromoquinoxaline is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to lead to the reduction of inflammation and pain in certain diseases. In addition, 6,7-dibromoquinoxaline has been shown to inhibit the activity of certain cancer cells, such as breast cancer cells.
Biochemical and Physiological Effects
6,7-Dibromoquinoxaline has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in certain conditions, such as rheumatoid arthritis and osteoarthritis. In addition, it has been shown to reduce the activity of certain cancer cells, such as breast cancer cells. Furthermore, 6,7-dibromoquinoxaline has been shown to reduce the production of certain inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

6,7-Dibromoquinoxaline has several advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize and can be used in a variety of different experiments. Furthermore, it is a relatively stable compound and can be stored for long periods of time. However, 6,7-dibromoquinoxaline can be toxic in high concentrations, so caution should be used when handling and storing the compound. In addition, it is not soluble in water and must be dissolved in organic solvents before use.

Future Directions

The potential future directions for 6,7-dibromoquinoxaline include the investigation of its use in the treatment of various diseases, such as cancer and inflammation. In addition, the compound could be used to synthesize other heterocyclic compounds, such as quinazolines and quinolines. Furthermore, 6,7-dibromoquinoxaline could be used to investigate the mechanism of action of certain drugs, as well as to investigate the biochemical and physiological effects of these drugs. Finally, the compound could be used to develop new and improved methods for synthesizing other heterocyclic compounds.

Synthesis Methods

The synthesis of 6,7-dibromoquinoxaline begins with the reaction between aniline and bromine in aqueous acetic acid. This reaction results in the formation of bromo-aniline, which is then treated with aqueous sodium hydroxide to form a diazonium salt. The diazonium salt is then treated with aqueous sodium hydroxide to form a quinoxaline ring. Finally, the quinoxaline ring is treated with bromine to form 6,7-dibromoquinoxaline.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,7-dibromoquinoxaline can be achieved through a multi-step process involving the bromination of quinoxaline followed by further reactions to introduce the second bromine atom.", "Starting Materials": [ "Quinoxaline", "Bromine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Bromination of quinoxaline using bromine and sodium hydroxide in water to form 6-bromoquinoxaline.", "Step 2: Oxidation of 6-bromoquinoxaline using hydrogen peroxide and acetic acid to form 6-bromoquinoxaline-2-carboxylic acid.", "Step 3: Conversion of 6-bromoquinoxaline-2-carboxylic acid to 6,7-dibromoquinoxaline using bromine and sodium acetate in acetic acid." ] }

CAS RN

1902152-20-8

Molecular Formula

C8H4Br2N2

Molecular Weight

287.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.